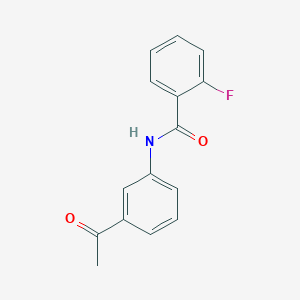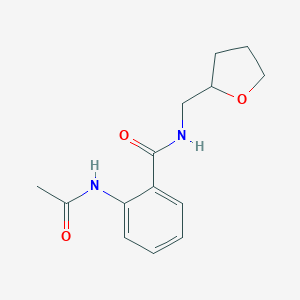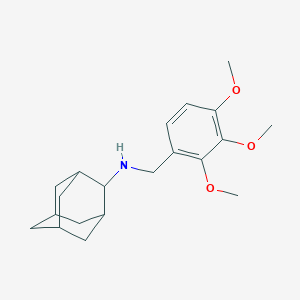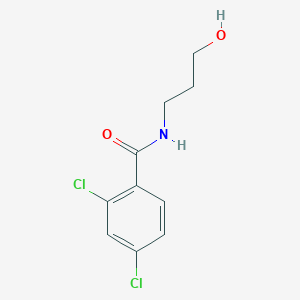
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one, also known as MBMPT, is a compound belonging to the thiazolidinone family. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science.
科学的研究の応用
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In pharmaceuticals, it has been explored for its potential as a drug candidate for the treatment of various diseases, including diabetes, Alzheimer's, and Parkinson's. In material science, it has been investigated for its potential applications in the development of new materials with improved properties.
作用機序
The mechanism of action of 3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation, cell growth, and cell death. It has also been shown to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve glucose metabolism. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity at low concentrations. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has some toxicity at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of 3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one. One potential direction is the development of new derivatives with improved properties, such as increased solubility and reduced toxicity. Another potential direction is the investigation of its potential as a drug candidate for the treatment of various diseases. Finally, the study of its mechanism of action and interactions with other molecules could provide valuable insights into its biological activity and potential applications.
合成法
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 4-methoxybenzaldehyde with 3-methoxyphenylacetic acid, followed by cyclization with thiosemicarbazide and oxidation with hydrogen peroxide. The final product is obtained through the reaction with 4-methoxybenzyl chloride. The synthesis method has been optimized to achieve high yield and purity of 3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one.
特性
製品名 |
3-(4-Methoxybenzyl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C18H19NO3S |
分子量 |
329.4 g/mol |
IUPAC名 |
2-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19NO3S/c1-21-15-8-6-13(7-9-15)11-19-17(20)12-23-18(19)14-4-3-5-16(10-14)22-2/h3-10,18H,11-12H2,1-2H3 |
InChIキー |
NJMCNKPBAVPGMX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(SCC2=O)C3=CC(=CC=C3)OC |
正規SMILES |
COC1=CC=C(C=C1)CN2C(SCC2=O)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)
![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)

![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)
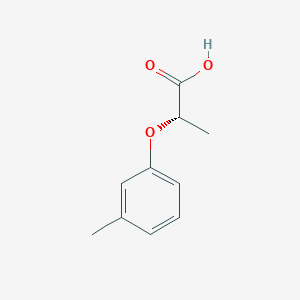
![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)




